molecular formula C21H16FN3O2 B2840575 6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797183-94-8

6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2840575
CAS No.: 1797183-94-8
M. Wt: 361.376
InChI Key: SYODNACBBFXFMJ-UHFFFAOYSA-N
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Description

The compound 6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine features a bicyclic pyrido[4,3-d]pyrimidine core, which is substituted with two benzoyl groups. One benzoyl group carries a fluorine atom at the para position, enhancing its electronic and steric properties. This structural motif is significant in medicinal chemistry due to the pyridopyrimidine scaffold’s prevalence in kinase inhibitors and anticancer agents .

Properties

IUPAC Name

[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c22-16-7-5-14(6-8-16)20(26)17-3-1-2-4-18(17)21(27)25-10-9-19-15(12-25)11-23-13-24-19/h1-8,11,13H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYODNACBBFXFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC=C3C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the fluorobenzoyl phenyl group through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, often using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Pyrido[4,3-d]pyrimidines have been investigated for their role as inhibitors of key cancer-related proteins. For instance, compounds with similar structures have shown effectiveness against various kinases involved in cancer progression. Specific derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), activated Cdc42-associated kinase 1 (ACK-1), and other targets critical to tumor growth and survival .

HIV Inhibition

Research indicates that compounds related to pyrido[4,3-d]pyrimidine can act as dual inhibitors of HIV-1 integrase and reverse transcriptase-associated ribonuclease H (RNase H). This dual-targeting approach is promising for reducing the toxicity associated with HIV treatments while enhancing therapeutic efficacy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrido core. The structure-activity relationship studies suggest that modifications at the benzoyl positions significantly affect biological activity. For example, the presence of fluorinated aromatic groups has been correlated with increased potency against certain enzyme targets .

Inhibitors of Protein Kinases

A study published in 2023 highlighted a series of furo[2,3-d]pyrimidines that were developed as potent inhibitors of protein kinases involved in cancer signaling pathways. The modifications made to the core structure closely resemble those in This compound , indicating a potential pathway for further development in anti-cancer therapies .

Antiviral Agents

Another research effort focused on synthesizing pyrido derivatives to combat viral infections such as HIV and hepatitis C. The results indicated that these compounds could effectively inhibit viral replication by targeting specific viral enzymes akin to those affected by This compound .

Mechanism of Action

The mechanism of action of 6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a key enzyme in a bacterial pathway or modulating a receptor involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Pyrido[4,3-d]pyrimidine Derivatives

Structural and Electronic Differences

Substituent Effects:
  • 6-(4-Chlorobenzenesulfonyl)-2-(4-chlorophenyl) Derivative (C₁₉H₁₅Cl₂N₃O₂S) : Features sulfonyl and chlorophenyl groups, increasing polarity and reducing cell permeability compared to the target compound’s benzoyl groups .
  • 6-Benzyl-2-chloro-4-(trifluoromethyl) Derivative (C₁₄H₁₂ClF₃N₃) : The trifluoromethyl group provides strong electronegativity and metabolic resistance, but steric bulk may hinder target binding .
HOMO-LUMO Analysis:

Pyrido[4,3-d]pyrimidines with hydroxybenzoyl substituents (e.g., 6a–d in ) exhibit HOMO-LUMO gaps of 3.91–4.10 eV . The target compound’s fluorobenzoyl groups may further reduce this gap, increasing electrophilicity and interaction with biological targets.

Key Research Findings and Challenges

  • Solubility Limitations : Bulky aromatic substituents may reduce aqueous solubility, necessitating formulation optimization .
  • Isomer-Specific Activity : Pyrido[4,3-d] vs. [2,3-d] isomers exhibit divergent biological profiles due to spatial differences in nitrogen placement .

Biological Activity

6-[2-(4-Fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a pyrido[4,3-d]pyrimidine core, which is modified by two benzoyl groups, one of which is substituted with a fluorine atom. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of certain neurotransmitter receptors:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound has shown potential as a positive allosteric modulator of α7 nAChRs. This interaction may enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease and schizophrenia .
  • GABA Receptors : It also exhibits activity at GABA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system. The modulation of these receptors can influence anxiety and seizure disorders .

Biological Activity Data

Research findings indicate that the compound displays significant biological activity across various assays. Below is a summary of key findings:

Assay Type Activity Observed Reference
α7 nAChR ModulationEC50 = 0.14 µM; Max modulation = 600% at 10 µM
GABA_A Receptor BindingIC50 = 0.1 µM for inhibition
Cytotoxicity in Cancer CellsIC50 values ranging from 2-10 µM

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective properties, the compound was administered to models of neurodegeneration. Results indicated that it significantly reduced neuronal death in response to excitotoxic insults, suggesting its potential as a treatment for neurodegenerative diseases.

Case Study 2: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of this compound. In vitro assays demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Q. What are the standard synthetic routes for preparing 6-[2-(4-fluorobenzoyl)benzoyl]-pyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with β-CF₃-aryl ketones or pre-functionalized pyrimidine precursors. Key steps include:
  • Fluorination : Under mild, metal-free conditions using selective fluorinating agents (e.g., KF in DMSO) to introduce the fluorine substituent .
  • Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach benzoyl or fluorobenzoyl groups .
  • Cyclization : Acid- or base-mediated cyclization to form the pyrido[4,3-d]pyrimidine core .
    Solvent optimization (e.g., ethanol, DMF) and temperature control (70–100°C) are critical for yield improvement. Purification often uses column chromatography or recrystallization .

Q. Which spectroscopic techniques are prioritized for structural characterization of this compound?

  • Methodological Answer : A combination of techniques is essential:
  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorine integration .
  • HRMS : High-resolution mass spectrometry to verify molecular formula and isotopic patterns .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, particularly for novel derivatives .
    For example, ¹⁹F NMR chemical shifts between -110 to -120 ppm are typical for fluorobenzoyl groups in similar pyrido-pyrimidines .

Q. What biological targets are commonly associated with pyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer : These compounds are explored as:
  • Kinase Inhibitors : Targeting ATP-binding pockets due to the pyrimidine core’s resemblance to purine bases .
  • Antimicrobial Agents : Structural analogs show activity against bacterial enzymes (e.g., dihydrofolate reductase) .
    Initial screening involves enzymatic assays (e.g., fluorescence-based kinase activity tests) followed by cell viability studies (e.g., MTT assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of fluorinated pyrido-pyrimidines?

  • Methodological Answer : Systematic optimization strategies include:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while ethanol improves cyclization yields .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand tuning (e.g., XPhos) to reduce side products .
  • Temperature Gradients : Stepwise heating (e.g., 80°C for fluorination, 120°C for cyclization) minimizes decomposition .
    Design of Experiments (DoE) software can model interactions between variables (e.g., solvent polarity, temperature) to predict optimal conditions .

Q. What strategies resolve contradictory NMR data in pyrido-pyrimidine derivatives?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:
  • 2D NMR : COSY and NOESY to assign overlapping signals and confirm spatial proximity of substituents .
  • Variable Temperature NMR : Cooling to -40°C can "freeze" rotameric states and simplify splitting patterns .
  • Spiking Experiments : Adding authentic reference compounds to confirm peak assignments .
    Cross-verification with computational NMR prediction tools (e.g., ACD/Labs) is recommended .

Q. Which in silico methods predict the biological activity of novel pyrido-pyrimidine analogs?

  • Methodological Answer : Computational approaches include:
  • Molecular Docking : Using AutoDock Vina to simulate binding to kinase targets (e.g., EGFR), with scoring functions prioritizing compounds with low binding energy .
  • QSAR Modeling : Building regression models based on electronic descriptors (e.g., logP, HOMO-LUMO gaps) to correlate structure with activity .
  • MD Simulations : Assessing binding stability over 100-ns trajectories in GROMACS .
    Validation requires parallel synthesis and in vitro testing of top-scoring virtual hits .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the bioactivity of pyrido-pyrimidine derivatives?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences) or compound purity. Mitigation steps:
  • Standardized Assays : Use WHO-approved cell lines (e.g., HEK293) and controls (e.g., staurosporine for kinase inhibition) .
  • Purity Verification : HPLC with dual detection (UV/ELSD) to ensure ≥95% purity before testing .
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables .

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